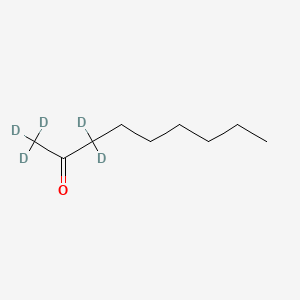
2-Nonanone-1,1,1,3,3-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nonanone-1,1,1,3,3-D5: is a deuterated analog of 2-Nonanone, a ketone with the chemical formula C9H18O. The deuterium labeling at positions 1, 1, 1, 3, and 3 makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions:
Deuterium Exchange Reaction: One common method for preparing 2-Nonanone-1,1,1,3,3-D5 involves the deuterium exchange reaction. This process typically uses a deuterium source such as deuterium oxide (D2O) or deuterated solvents in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms.
Grignard Reaction: Another method involves the Grignard reaction, where a deuterated Grignard reagent reacts with a suitable precursor to form the deuterated ketone.
Industrial Production Methods: Industrial production of this compound often involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions:
Oxidation: 2-Nonanone-1,1,1,3,3-D5 can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols, such as 2-Nonanol-1,1,1,3,3-D5, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid-1,1,1,3,3-D5.
Reduction: 2-Nonanol-1,1,1,3,3-D5.
Substitution: Various substituted nonanones depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-Nonanone-1,1,1,3,3-D5 is widely used as an internal standard in mass spectrometry due to its unique isotopic labeling, which helps in the accurate quantification of compounds.
Biology: In biological studies, it is used to trace metabolic pathways and study enzyme kinetics, as the deuterium atoms provide a distinct signal in NMR spectroscopy.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the synthesis of deuterated compounds, which are valuable in various chemical processes and product formulations .
作用機序
The mechanism of action of 2-Nonanone-1,1,1,3,3-D5 primarily involves its role as a tracer or standard in analytical techniques. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, allowing for precise identification and quantification of compounds. The molecular targets and pathways involved depend on the specific application, such as enzyme studies or metabolic tracing .
類似化合物との比較
2-Nonanone: The non-deuterated analog, used in similar applications but lacks the distinct isotopic labeling.
2-Heptanone: A shorter-chain analog with similar chemical properties but different physical properties.
2-Octanone: Another analog with one less carbon atom, used in flavor and fragrance industries.
Uniqueness: 2-Nonanone-1,1,1,3,3-D5 is unique due to its deuterium labeling, which makes it particularly valuable in analytical chemistry for precise measurements and studies involving isotopic effects .
特性
分子式 |
C9H18O |
|---|---|
分子量 |
147.27 g/mol |
IUPAC名 |
1,1,1,3,3-pentadeuteriononan-2-one |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2 |
InChIキー |
VKCYHJWLYTUGCC-QCCORQSASA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCCCC |
正規SMILES |
CCCCCCCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
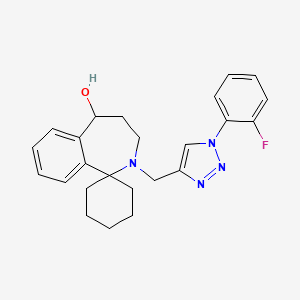
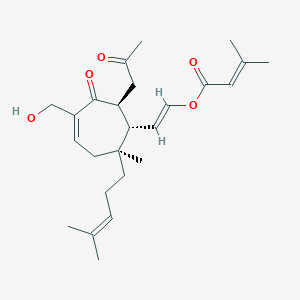

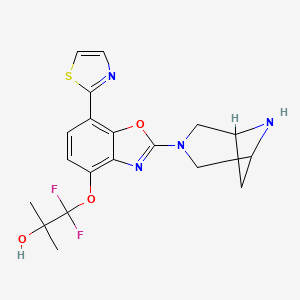
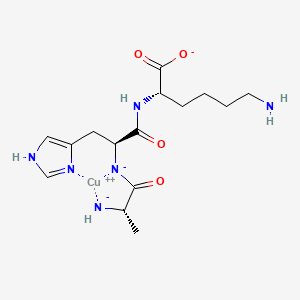

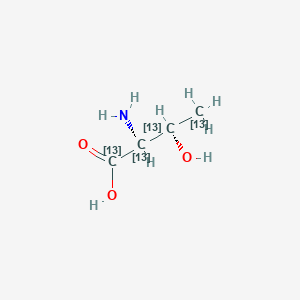
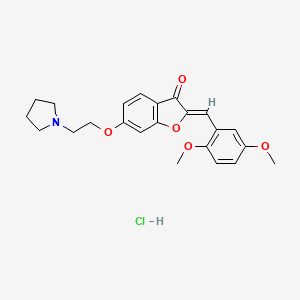
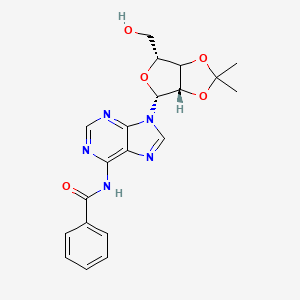
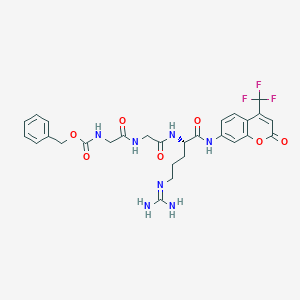

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
